Sch 40458

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

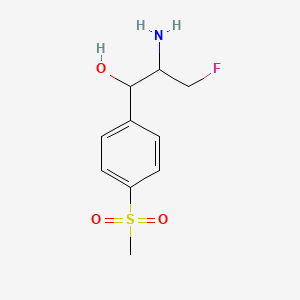

Sch 40458 is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a fluoro group, and a methylsulfonyl-substituted phenyl ring, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sch 40458 typically involves multi-step organic reactions. One common method involves the reaction of 4-(methylsulfonyl)benzaldehyde with a fluorinated amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

SCH 40458 is produced via acid-catalyzed hydrolysis of florfenicol. This reaction involves cleavage of the parent compound’s amide bond under acidic conditions, yielding the amine derivative (this compound) and other byproducts .

Key Reaction Pathway:

FlorfenicolH+SCH 40458+Oxamic Acid Metabolite+Alcohol Metabolite

Conditions:

-

Catalyst: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Temperature: Room temperature (20–25°C)

Analytical Derivatization

This compound undergoes derivatization for gas chromatography-mass spectrometry (GC/MS) analysis. The process involves:

-

Hydrolysis: Acid treatment converts florfenicol to this compound.

-

Derivatization: Reaction with n-butaneboronic acid forms a stable boronate complex, enhancing detection sensitivity .

Reaction Scheme:

SCH 40458+n butaneboronic acid⟶Boronate Derivative m z 280

Data Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄FNO₃S | |

| Molecular Weight | 247.28 g/mol | |

| Solubility (pH 7) | >500 g/L | |

| pKa | 9.2 (amine group) |

Environmental Reactivity

This compound exhibits limited reactivity in aquatic environments due to its high solubility and stability at neutral pH. Studies indicate:

-

NOEC (No Observed Effect Concentration): 2.7 mg/L for freshwater organisms .

-

Biodegradation: Slow microbial breakdown under aerobic conditions .

Data Table 2: Ecotoxicological Parameters

| Parameter | Value | Test Organism | Source |

|---|---|---|---|

| MIC (Microbial Growth) | >2.7 mg/L | Pseudomonas spp. | |

| LC₅₀ (96h) | >10 mg/L | Daphnia magna |

Biological Interactions

This compound is a terminal metabolite in veterinary applications. Key findings include:

Wissenschaftliche Forschungsanwendungen

Sch 40458 has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Sch 40458 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluoro and methylsulfonyl groups enhances its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Florfenicol: A synthetic veterinary antibiotic with a similar structure, used for treating bacterial infections in animals.

Thiamphenicol: Another antibiotic with structural similarities, used in human and veterinary medicine.

Uniqueness

Sch 40458 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel |

C10H14FNO3S |

|---|---|

Molekulargewicht |

247.29 g/mol |

IUPAC-Name |

2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol |

InChI |

InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3 |

InChI-Schlüssel |

XLSYLQDVLAXIKK-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.